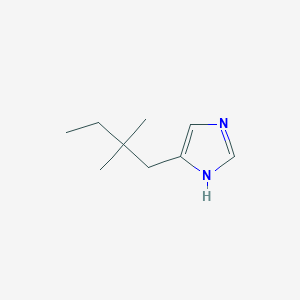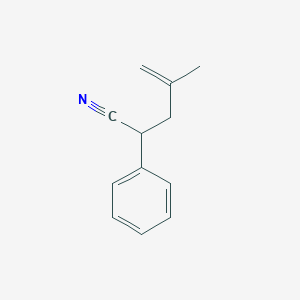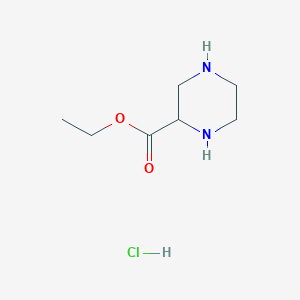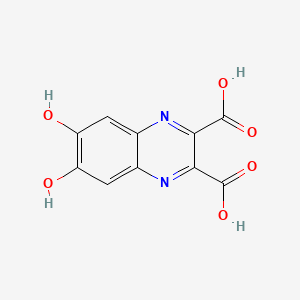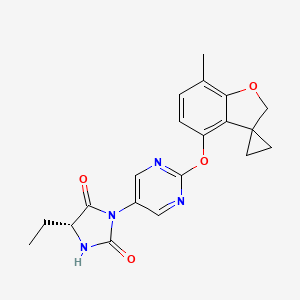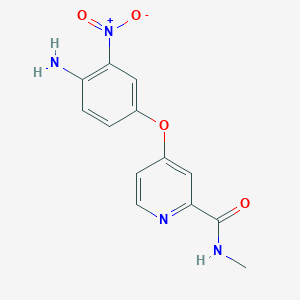
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide
Übersicht
Beschreibung
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and coupling reactions, to form the final compound. Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various acids and bases. The conditions can range from mild to harsh, depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrophenyl and pyridine derivatives, such as:
- 4-Amino-3-nitrophenylboronic acid
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- Various substituted pyridine derivatives .
Uniqueness
What sets 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N4O4 |
|---|---|
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
4-(4-amino-3-nitrophenoxy)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-15-13(18)11-6-9(4-5-16-11)21-8-2-3-10(14)12(7-8)17(19)20/h2-7H,14H2,1H3,(H,15,18) |
InChI-Schlüssel |
FVZWFXJPCRLGFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
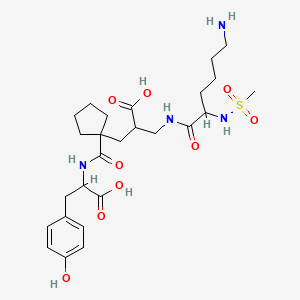
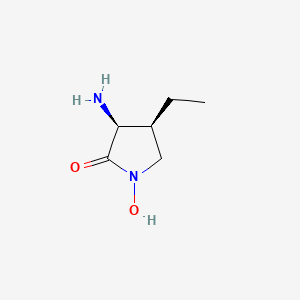
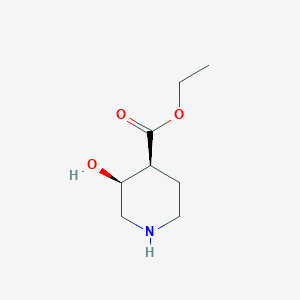
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
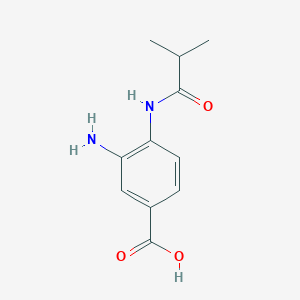
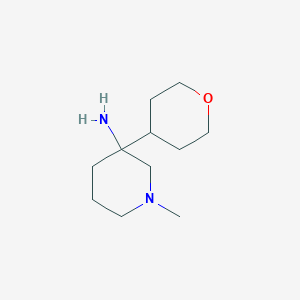
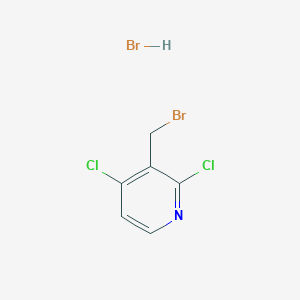
![3-Methyl-2-[4-(trifluoromethyl)anilino]butan-1-ol](/img/structure/B8296410.png)
